(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQQAWNWJIXIHZ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
The compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its role as an allosteric modulator of the M4 receptor, it could potentially alter neuronal activity and neurotransmission, which could have implications for the treatment or prevention of certain neurological and psychiatric disorders.
Biological Activity
Overview
(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a heterocyclic compound with a unique pyrrolo[3,4-b]pyridine structure. Its molecular formula is with a molecular weight of approximately 221.17 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structural features allow it to modulate the activity of specific proteins involved in cellular signaling pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth or microbial survival.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), which play a significant role in many physiological processes.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that related pyrrolo[3,4-b]pyridine derivatives can inhibit the growth of various human tumor cell lines such as KB, DLD, and HepG2/A2. The structure-activity relationship (SAR) analysis suggests that modifications in the side chain can enhance the antitumor efficacy of these compounds.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | HepG2/A2 | 10 | Moderate |
| Compound 2 | DLD | 5 | High |
| Compound 3 | KB | 15 | Low |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrate its effectiveness against various bacterial strains. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antitumor Efficacy in Mice : A study evaluated the antitumor effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
- Antimicrobial Screening : Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated broad-spectrum activity, suggesting potential applications in treating infections caused by resistant strains.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds within the tryptophan-kynurenine metabolic pathway, including derivatives of (2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, play crucial roles in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These compounds may modulate neuroinflammation and oxidative stress, which are key factors in the progression of these diseases .
Cancer Research
The compound has been implicated in studies exploring its potential as an anti-cancer agent. The ability of certain metabolites from the kynurenine pathway to influence immune responses suggests that they could be targeted for developing novel cancer therapies. The modulation of immune checkpoints and inflammatory responses by these compounds is an area of active investigation .
Metabolic Disorders
The compound's role in metabolic pathways makes it a candidate for studying conditions like diabetes and obesity. Research indicates that metabolites from the kynurenine pathway can affect insulin sensitivity and glucose metabolism. Understanding these interactions could lead to new therapeutic strategies for managing metabolic disorders .
Case Study 1: Neurodegenerative Disease Models
In a study examining the effects of kynurenine pathway metabolites on neurodegeneration, it was found that specific derivatives could reduce neuronal cell death in vitro models of Alzheimer's disease. This suggests that targeting these pathways may offer protective effects against neurodegeneration .
Case Study 2: Cancer Immunotherapy
A recent investigation into the immunomodulatory effects of tryptophan metabolites demonstrated that certain compounds can enhance T-cell responses against tumors. This finding supports the hypothesis that manipulating the kynurenine pathway could improve outcomes in cancer immunotherapy .
Comparison with Similar Compounds
a) 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid
- Structure: Propanoic acid substituent at the 3-position (vs. 2-position in the target compound).
- Molecular Formula : C₉H₈N₂O₄ (MW: 214.22 g/mol) .
- Key Differences : Lack of chiral center and altered substituent position reduce steric and electronic interactions compared to the (2S)-configured analog. This may lower target specificity in biological systems.
b) 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic Acid
- Structure: Butanoic acid chain (C4) instead of propanoic acid (C3).
- Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol) .
- Key Differences : Longer chain increases hydrophobicity (higher logP) and may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Core Modifications
a) (5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid
b) 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid
- Structure : Benzoic acid substituent introduces aromaticity.
- Molecular Formula : C₁₄H₈N₂O₄ (MW: 268 g/mol; logP: 1.20) .
- Key Differences : Aromatic ring enhances π-π stacking interactions but decreases solubility.
Stereochemical Variants
a) Racemic 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid
- Structure : Achiral or racemic mixture lacking the (2S) configuration.
- Molecular Formula : C₁₀H₈N₂O₄ (MW: 220.18 g/mol) .
- Key Differences : Loss of enantiomeric specificity may lead to reduced efficacy or off-target effects in chiral environments (e.g., enzyme active sites).
Physicochemical Comparison
*Estimated based on analogs.
Q & A
Q. What are the foundational strategies for synthesizing (2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation : Reacting pyrrole derivatives (e.g., 3,4-dihydropyrrolo precursors) with diketones or activated carbonyl compounds to form the fused bicyclic core .
- Acetylation/Functionalization : Introducing the propanoic acid side chain via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP or carbodiimide-based reagents) .
- Chirality Control : Ensuring enantiomeric purity (2S configuration) through asymmetric catalysis or chiral auxiliary-mediated synthesis, followed by chiral HPLC validation .
Q. Critical Considerations :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Monitoring reaction progress using TLC or LC-MS to avoid side products.
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Structural confirmation relies on:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolving the stereochemistry of the (2S) configuration and fused bicyclic system .
Q. What preliminary biological screening approaches are used to assess its therapeutic potential?
Methodological Answer: Initial screening focuses on:
- Enzyme Inhibition Assays : Testing interactions with targets like kinases or proteases using fluorescence-based or radiometric assays .
- Cellular Viability Assays : Dose-response studies (e.g., MTT assay) to evaluate cytotoxicity in cancer or normal cell lines .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify protein-ligand interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while maintaining enantiomeric purity?
Methodological Answer: Advanced strategies include:
- Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization steps .
- Flow Chemistry : Continuous flow systems to improve reaction control and reduce side-product formation .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent, catalyst loading) to maximize yield and purity .
Q. How should contradictory data on biological activity be resolved?
Methodological Answer: Contradictions arise from variability in assay conditions or off-target effects. Mitigation involves:
- Orthogonal Assays : Cross-validating results using distinct methodologies (e.g., enzymatic vs. cellular assays) .
- Meta-Analysis : Aggregating data from multiple studies to identify trends, adjusting for variables like cell type or compound purity .
- Mechanistic Studies : Using CRISPR-edited cell lines or knock-out models to confirm target specificity .
Q. What advanced techniques elucidate the compound’s mode of action in complex biological systems?
Methodological Answer:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction networks .
- Molecular Dynamics Simulations : Modeling binding dynamics with target proteins (e.g., docking studies with kinases) .
- In Vivo Pharmacokinetics : Radiolabeled compound tracking in animal models to study absorption/distribution .
Q. How can researchers address stability issues in aqueous or physiological buffers?
Methodological Answer:
- pH Stability Profiling : Testing degradation kinetics across pH 2–8 using LC-MS to identify labile bonds (e.g., lactam ring hydrolysis) .
- Excipient Screening : Co-solvents (e.g., PEGs) or cyclodextrin encapsulation to enhance solubility and shelf-life .
- Accelerated Stability Studies : Stressing the compound at 40°C/75% RH for 4 weeks to predict long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
